4-Fluoro-3-nitrobenzaldehyde
Overview
Description
4-Fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3 and a molecular weight of 169.11 g/mol . It is characterized by the presence of a fluorine atom and a nitro group attached to a benzaldehyde ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent in life science research .
Mode of Action
The mode of action of 4-Fluoro-3-nitrobenzaldehyde involves its incorporation into the desired chemical structure, enabling the formation of new compounds with specific properties . The strong electron-withdrawing nitro group in this compound makes the adjacent fluoro group highly reactive towards nucleophilic reagents .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
It is known that the compound has been used in the synthesis of nitrophenyl-porphyrins, which have shown anti-inflammatory and antinociceptive effects .
Action Environment
It is known that the compound is a non-combustible solid , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 4-fluorobenzaldehyde using a mixture of nitric acid and sulfuric acid . Another method includes the reaction of 4-fluorobenzaldehyde with potassium nitrate in the presence of acetic anhydride . These reactions typically require controlled temperatures and careful handling of reagents to ensure safety and yield.
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of halogeno-nitro-benzaldehydes with an alkali metal fluoride in an inert aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures ranging from 50°C to 250°C . This method allows for efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 4-Fluoro-3-aminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 4-Fluoro-3-nitrobenzoic acid.
Scientific Research Applications
4-Fluoro-3-nitrobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzaldehyde
- 4-Bromo-3-nitrobenzaldehyde
- 4-Methoxy-3-nitrobenzaldehyde
Comparison: 4-Fluoro-3-nitrobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methoxy counterparts . These differences can affect the compound’s reactivity, stability, and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications .
Properties
IUPAC Name |
4-fluoro-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKWFRCNNILIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344587 | |
Record name | 4-Fluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42564-51-2 | |
Record name | 4-Fluoro-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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